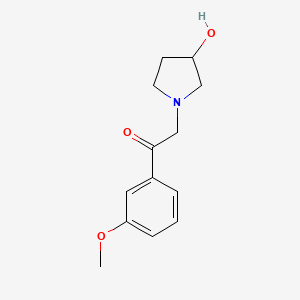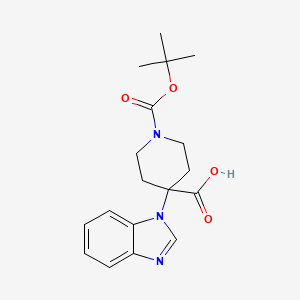
4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid
Vue d'ensemble
Description
4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid, also known as BPC-157, is a peptide composed of 15 amino acids. It has been studied extensively for its potential medical applications, particularly in the area of wound healing. BPC-157 has been shown to have a variety of beneficial effects on the body, including anti-inflammatory, anti-oxidant, and regenerative properties. It has been used in laboratory experiments to study the effects of various diseases and medical conditions, and its potential as a therapeutic agent is being explored.
Applications De Recherche Scientifique
4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid has been studied extensively for its potential medical applications. It has been used in a variety of laboratory experiments to study the effects of various diseases and medical conditions, including inflammatory bowel disease, herniated discs, and tendonitis. In addition, 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid has been used to study the effects of aging and wound healing. It has also been studied for its potential use as a therapeutic agent for a variety of conditions, including diabetes, cardiovascular disease, and cancer.
Mécanisme D'action
The exact mechanism of action of 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid is not fully understood. However, it is believed to act by modulating various pathways in the body, including the inflammatory response, antioxidant response, and the healing response. It is believed to act by increasing the production of nitric oxide and prostaglandins, which are important mediators of the inflammatory response. In addition, 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid has been shown to stimulate the production of growth factors and cytokines, which are important for tissue regeneration and wound healing.
Biochemical and Physiological Effects
4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid has been shown to have a variety of beneficial effects on the body. It has been shown to reduce inflammation, promote wound healing, and protect against oxidative stress. In addition, 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid has been shown to stimulate the production of growth factors and cytokines, which are important for tissue regeneration and wound healing. It has also been shown to increase the production of nitric oxide, which is an important mediator of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively stable peptide and can be synthesized in a relatively straightforward manner. In addition, 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid is relatively safe and has been shown to have a variety of beneficial effects on the body. However, there are some limitations to the use of 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid in laboratory experiments. For example, the exact mechanism of action of 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid is not fully understood, and it is not known if 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid has any long-term effects on the body.
Orientations Futures
The potential medical applications of 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid are still being explored. Future research should focus on further elucidating the mechanism of action of 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid, as well as its potential applications in the treatment of various diseases and medical conditions. In addition, further research should focus on the long-term safety and efficacy of 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid in humans. Finally, further research should focus on the potential use of 4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid as a therapeutic agent for a variety of conditions, including diabetes, cardiovascular disease, and cancer.
Propriétés
IUPAC Name |
4-(benzimidazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-17(2,3)25-16(24)20-10-8-18(9-11-20,15(22)23)21-12-19-13-6-4-5-7-14(13)21/h4-7,12H,8-11H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAYHCHYTSEHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Benzimidazol-1-yl)-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




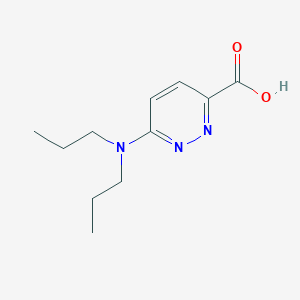

![3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile](/img/structure/B1465449.png)

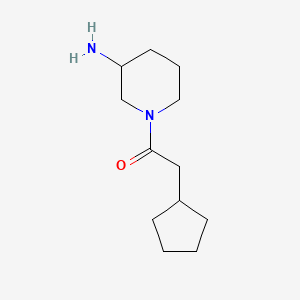
![4-[N-(2-hydroxyethyl)prop-2-enamido]benzoic acid](/img/structure/B1465454.png)
![2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid](/img/structure/B1465456.png)

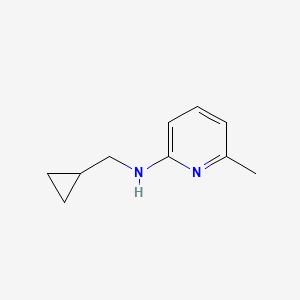
![Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate](/img/structure/B1465460.png)
![3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1465461.png)
![2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B1465464.png)
